Ethyl 7-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol. This compound is characterized by a unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. It is a useful research chemical and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and easily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:
2-oxa-7-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size and structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of an ethyl ester functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 7-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-9)3-5-12-6-4-11/h9,12H,2-8H2,1H3 |
InChI Key |
UKNIQBMKECWWFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCNCC2 |
Origin of Product |
United States |
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